molecular formula C17H17BrN4O B12271401 4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methoxyquinoline

4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methoxyquinoline

Cat. No.: B12271401
M. Wt: 373.2 g/mol
InChI Key: LUSRPMATVPUKMH-UHFFFAOYSA-N
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Description

4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methoxyquinoline is a complex organic compound that features a quinoline core substituted with a methoxy group at the 6-position and an azetidine ring at the 1-position The azetidine ring is further substituted with a 4-bromo-1H-pyrazol-1-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methoxyquinoline typically involves multiple steps:

    Formation of the 4-bromo-1H-pyrazole: This can be achieved by bromination of pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile.

    Synthesis of the azetidine intermediate: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors such as 3-chloropropylamine.

    Coupling of the pyrazole and azetidine: The 4-bromo-1H-pyrazole is then coupled with the azetidine intermediate using a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).

    Formation of the quinoline core: The final step involves the formation of the quinoline core, which can be achieved through a Friedländer synthesis using 2-aminobenzophenone and an appropriate aldehyde.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the azetidine ring or the pyrazole moiety, potentially leading to ring-opening or hydrogenation products.

    Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced azetidine or pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methoxyquinoline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the quinoline core and the pyrazole moiety suggests potential interactions with nucleic acids or proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1H-pyrazole: Shares the pyrazole moiety but lacks the quinoline and azetidine components.

    6-methoxyquinoline: Contains the quinoline core with a methoxy group but lacks the azetidine and pyrazole moieties.

    Azetidine derivatives: Various azetidine-containing compounds with different substituents.

Uniqueness

4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methoxyquinoline is unique due to its combination of a quinoline core, an azetidine ring, and a pyrazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C17H17BrN4O

Molecular Weight

373.2 g/mol

IUPAC Name

4-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-6-methoxyquinoline

InChI

InChI=1S/C17H17BrN4O/c1-23-14-2-3-16-15(6-14)17(4-5-19-16)21-8-12(9-21)10-22-11-13(18)7-20-22/h2-7,11-12H,8-10H2,1H3

InChI Key

LUSRPMATVPUKMH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)N3CC(C3)CN4C=C(C=N4)Br

Origin of Product

United States

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